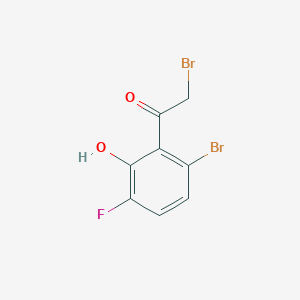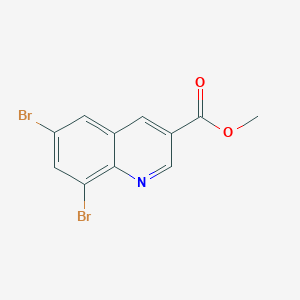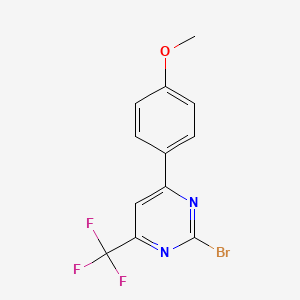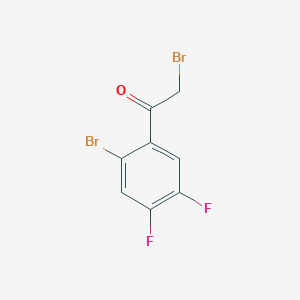![molecular formula C15H12O B13717625 2-Cyclopropyldibenzo[b,d]furan](/img/structure/B13717625.png)
2-Cyclopropyldibenzo[b,d]furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropyldibenzo[b,d]furan is a heterocyclic organic compound that features a furan ring fused with two benzene rings and a cyclopropyl group attached to the furan ring. This compound is part of the dibenzofuran family, which is known for its aromatic properties and stability. Dibenzofurans are often used in various industrial applications due to their chemical robustness and versatility .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyldibenzo[b,d]furan typically involves the cyclization of substituted biphenyls or phenols. One common method includes the O-arylation reaction followed by cyclization of diaryl ethers. Another approach involves the use of substituted biphenyls, which undergo cyclization to form the dibenzofuran core .
Industrial Production Methods: Industrial production of dibenzofuran derivatives often employs metal complex catalysis. The process may involve the use of palladium or nickel catalysts to facilitate the cyclization reactions. Photochemical methods have also been explored for the synthesis of dibenzofuran derivatives, providing an alternative route that can be more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Cyclopropyldibenzo[b,d]furan undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in electrophilic substitution reactions, such as halogenation and Friedel-Crafts acylation.
Oxidation and Reduction: It can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Common Reagents and Conditions:
Halogenation: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Friedel-Crafts Acylation: Acyl chlorides in the presence of aluminum chloride.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products:
Halogenated Derivatives: Formed through halogenation reactions.
Acylated Derivatives: Formed through Friedel-Crafts acylation.
Quinones: Formed through oxidation reactions.
Dihydro Derivatives: Formed through reduction reactions.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropyldibenzo[b,d]furan has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Used in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Cyclopropyldibenzo[b,d]furan involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, such as protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose homeostasis . The compound’s aromatic structure allows it to engage in π-π interactions with aromatic amino acids in the active sites of enzymes, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Dibenzofuran: The parent compound with similar aromatic properties but without the cyclopropyl group.
Benzofuran: A simpler structure with only one benzene ring fused to a furan ring.
Dibenzodioxin: Contains an additional oxygen atom in the furan ring, leading to different chemical properties.
Uniqueness: 2-Cyclopropyldibenzo[b,d]furan is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its ability to interact with specific molecular targets, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C15H12O |
|---|---|
Molekulargewicht |
208.25 g/mol |
IUPAC-Name |
2-cyclopropyldibenzofuran |
InChI |
InChI=1S/C15H12O/c1-2-4-14-12(3-1)13-9-11(10-5-6-10)7-8-15(13)16-14/h1-4,7-10H,5-6H2 |
InChI-Schlüssel |
WAEKKVGVKXAGHE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=CC3=C(C=C2)OC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Propanaminium, N,N,N-trimethyl-2,3-bis[(1-oxohexadecyl)oxy]-](/img/structure/B13717543.png)
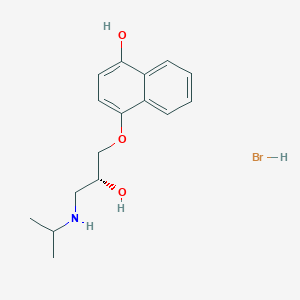
![[[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]amino]azanium;chloride](/img/structure/B13717564.png)
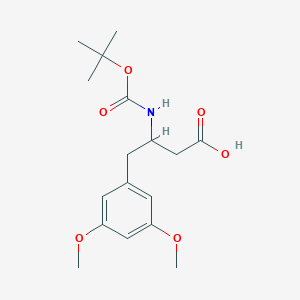
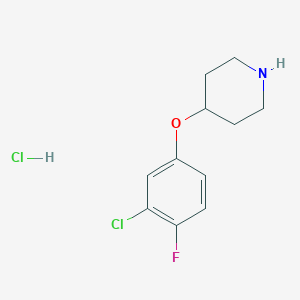
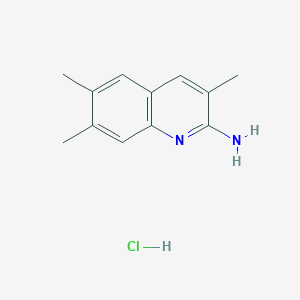
![7,7,9,17,19,19-hexamethyl-13-[2-[methyl(2-sulfoethyl)carbamoyl]-4-(prop-2-ynylcarbamoyl)phenyl]-22-sulfo-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaene-4-sulfonate](/img/structure/B13717585.png)
![7-Amino-5-(methylthio)-2-(2-thiazolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine](/img/structure/B13717590.png)
